molecular formula C19H23N3O2S B5378404 1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine

1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine

Cat. No. B5378404
M. Wt: 357.5 g/mol
InChI Key: GFOIPIZKXRUENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methyl-1-benzothien-2-yl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MBT-1P and has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further research.

Mechanism of Action

The exact mechanism of action of MBT-1P is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. It has been found to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the NMDA receptor.
Biochemical and Physiological Effects:
MBT-1P has been found to have a wide range of biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has been found to have antioxidant and anti-inflammatory effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of MBT-1P is that it has been extensively studied in animal models and has been found to have a favorable safety profile. Additionally, it has been found to have a wide range of effects on the central nervous system, which makes it an attractive candidate for further research.
One limitation of MBT-1P is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects. Additionally, further research is needed to determine its potential side effects and long-term safety profile.

Future Directions

There are several potential future directions for research on MBT-1P. One area of research could focus on its potential applications in the treatment of drug addiction, as it has been found to have anxiolytic and antidepressant effects that may be useful in treating withdrawal symptoms. Additionally, further research is needed to determine its potential applications in the treatment of neurodegenerative disorders, as its antioxidant and anti-inflammatory effects may be useful in slowing the progression of these diseases.
Conclusion:
In conclusion, MBT-1P is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects that make it an attractive candidate for further research. While its exact mechanism of action is not fully understood, it has been found to have potential applications in the treatment of drug addiction and neurodegenerative disorders. Further research is needed to determine its long-term safety profile and potential side effects.

Synthesis Methods

The synthesis of MBT-1P is a complex process that involves several steps. The first step is the synthesis of 3-methyl-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1-pyrrolidinecarbonyl piperazine to yield the final product, MBT-1P.

Scientific Research Applications

MBT-1P has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been found to have potential applications in the treatment of drug addiction and neurodegenerative disorders.

properties

IUPAC Name

[1-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-14-6-2-3-7-16(14)25-17(13)19(24)22-11-8-20-12-15(22)18(23)21-9-4-5-10-21/h2-3,6-7,15,20H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOIPIZKXRUENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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